molecular formula C17H15N5O2S B2745733 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide CAS No. 2034387-94-3

2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide

Cat. No.: B2745733
CAS No.: 2034387-94-3
M. Wt: 353.4
InChI Key: AUZSBPNWYMHERV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide is a synthetic organic compound that boasts a complex structure, making it an intriguing subject for chemical research and application. This compound features a pyridazinone core fused with a cyclopropyl group and a thiazole moiety, integrated with a pyridine ring, making it a rich target for studying molecular interactions and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps starting from readily available precursors One common approach begins with the cyclization of a substituted pyridazinone with a cyclopropyl group

Industrial Production Methods: Industrial production of 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide typically scales up from lab protocols, employing larger reactors and optimized purification methods. These methods include crystallization or chromatography to ensure high purity and yield. The use of automated synthesis machinery also helps in maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: This compound undergoes a variety of chemical reactions, including oxidation, reduction, and substitution. For instance, the thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones. The amide linkage is susceptible to hydrolysis under acidic or basic conditions.

Common Reagents and Conditions

  • Oxidation: Utilizing reagents like hydrogen peroxide or peracids.

  • Reduction: Involving metal hydrides such as sodium borohydride.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides.

Major Products

  • Oxidation Products: Sulfoxides and sulfones from the thiazole ring.

  • Reduction Products: Reduced amide derivatives.

  • Substitution Products: Thiazolyl derivatives with varied alkyl groups.

Scientific Research Applications

2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide has versatile applications across multiple fields:

  • Chemistry: Used as a building block in organic synthesis due to its complex structure.

  • Biology: Explored for its potential as a bioactive molecule in enzyme inhibition studies.

  • Medicine: Investigated for its therapeutic potential in treating various diseases, particularly those involving inflammation or infection.

  • Industry: Utilized in the development of new materials with specific electronic or structural properties.

Mechanism of Action

The mechanism of action of this compound is often related to its ability to interact with biological targets such as enzymes or receptors. It binds to these targets, potentially inhibiting their activity or altering their function. Key molecular pathways involved include inhibition of specific enzymatic processes or modulation of signal transduction pathways.

Comparison with Similar Compounds

When compared to other pyridazinone and thiazole-based compounds, 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide stands out due to its unique combination of functional groups. This uniqueness gives it a distinct profile in terms of reactivity and potential bioactivity. Similar compounds include:

  • 4-(2-Pyridinyl)thiazole derivatives: Known for their bioactivity and chemical versatility.

  • Cyclopropyl-pyridazinones: Widely studied for their pharmacological properties.

By understanding the detailed synthesis, reactivity, and applications of this compound, researchers can continue to explore its potential across various scientific domains.

Properties

IUPAC Name

2-(3-cyclopropyl-6-oxopyridazin-1-yl)-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O2S/c23-15(9-22-16(24)7-6-12(21-22)11-4-5-11)20-17-19-14(10-25-17)13-3-1-2-8-18-13/h1-3,6-8,10-11H,4-5,9H2,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUZSBPNWYMHERV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=O)C=C2)CC(=O)NC3=NC(=CS3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.